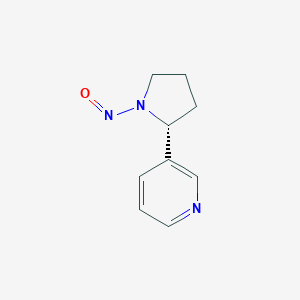

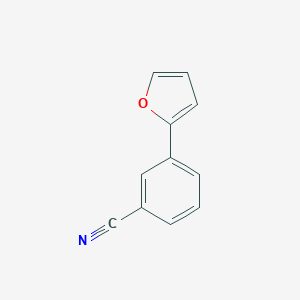

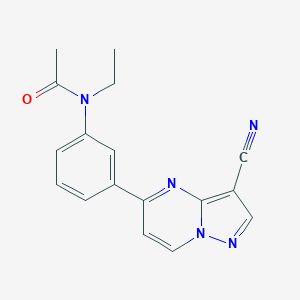

3-(2-Furyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-(2-Furyl)benzonitrile and related compounds often involves cross-coupling reactions like the Gomberg-Bachmann-Hey reaction, Ullmann condensation, or Suzuki-Miyaura reactions. A study by Lovrić et al. (2018) highlights an efficient, large-scale, metal-free synthesis method that overcomes the limitations of previous methods, which were performed on small scales and used expensive or toxic reagents (Lovrić, Tibi, Filipan, Cepanec, & Litvić, 2018).

Molecular Structure Analysis

The molecular structure of 3-(2-Furyl)benzonitrile derivatives has been studied through various spectroscopic techniques. For instance, Zareef, Iqbal, and Parvez (2008) analyzed the structure of 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate, revealing insights into the dihedral angles between the furyl and triazole rings and the molecular interactions within the crystal structure (Zareef, Iqbal, & Parvez, 2008).

Chemical Reactions and Properties

3-(2-Furyl)benzonitrile undergoes various chemical reactions, including annulation reactions to form furyl analogues of cis-chalcones as described by Tan and Wang (2019). This process provides stereoselective access to compounds decorated with substituted furyl rings (Tan & Wang, 2019).

科学的研究の応用

Metal-free Synthesis of Biaryl Motifs

Lovrić et al. (2018) developed a simple and efficient large-scale, metal-free synthesis method for o-(5-Formyl-2-thienyl)benzonitrile and o-(5-Formyl-2-furyl)benzonitrile, compounds structurally related to 3-(2-Furyl)benzonitrile. These compounds are crucial for the discovery of drug candidates with thienyl-aryl and furyl-aryl structural features, showcasing the importance of 3-(2-Furyl)benzonitrile in the development of pharmaceuticals Lovrić et al., 2018.

Enantioselective Hydrogenation

Hermán et al. (2009) examined the enantioselective hydrogenation of propenoic acids bearing heteroaromatic substituents over cinchonidine modified Pd catalysts. Their study on (E)-2-phenyl-3-(2-furyl)propenoic acid led to the selective hydrogenation to 2-phenyl-3-(2-furyl)propionic acid, indicating the potential of 3-(2-Furyl)benzonitrile derivatives in asymmetric synthesis and catalysis Hermán et al., 2009.

Composite Material Development

Raval et al. (2002) focused on the synthesis and characterization of glass fiber reinforced composites from 2,3-Epoxypropyl 3-(2-Furyl)acrylate and Acrylonitrile, derived from 3-(2-Furyl)acrylic acid. Their work demonstrates the application of 3-(2-Furyl)benzonitrile derivatives in developing advanced composite materials with specific mechanical, electrical, and chemical resistance properties Raval et al., 2002.

Safety And Hazards

3-(2-Furyl)benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray .

特性

IUPAC Name |

3-(furan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZQKXZXWYCNJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CO2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400129 |

Source

|

| Record name | 3-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Furyl)benzonitrile | |

CAS RN |

112598-77-3 |

Source

|

| Record name | 3-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)

![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)

![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)